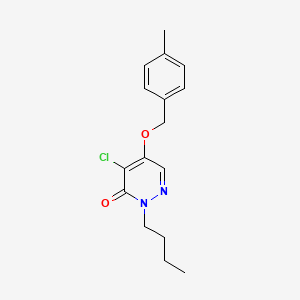
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the butyl group: This step involves the alkylation of the pyridazinone core with butyl halides in the presence of a base such as potassium carbonate.
Etherification: The final step involves the etherification of the pyridazinone with 4-methylbenzyl alcohol in the presence of a suitable catalyst like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one would depend on its specific biological activity. Generally, compounds in the pyridazinone class exert their effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-butyl-4-chloro-5-((4-methylphenyl)oxy)pyridazin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyrimidin-3(2H)-one
- 2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyrazin-3(2H)-one
Uniqueness
2-butyl-4-chloro-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern on the pyridazinone core, which can influence its biological activity and chemical reactivity. The presence of the butyl group, chlorine atom, and 4-methylbenzyl ether moiety can impart distinct properties compared to other similar compounds.
特性
CAS番号 |
88094-25-1 |
|---|---|
分子式 |
C16H19ClN2O2 |
分子量 |
306.79 g/mol |
IUPAC名 |
2-butyl-4-chloro-5-[(4-methylphenyl)methoxy]pyridazin-3-one |
InChI |
InChI=1S/C16H19ClN2O2/c1-3-4-9-19-16(20)15(17)14(10-18-19)21-11-13-7-5-12(2)6-8-13/h5-8,10H,3-4,9,11H2,1-2H3 |
InChIキー |
VPPSDQGLRIBYRX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


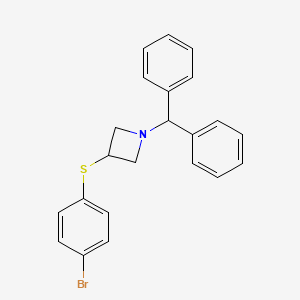
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
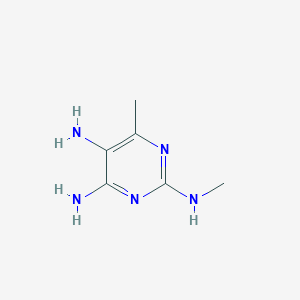
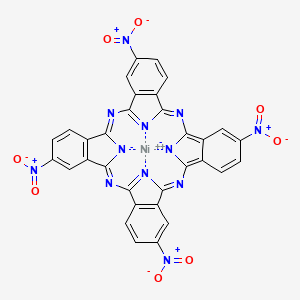


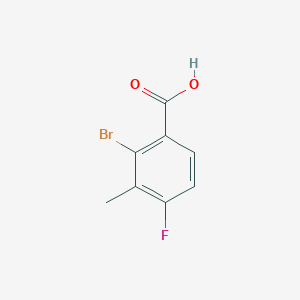
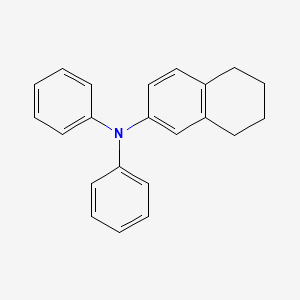
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
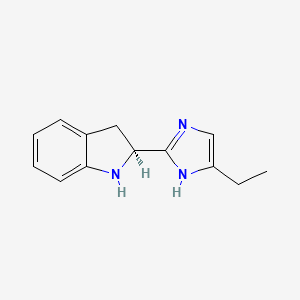
![2-[3-(4-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13105344.png)
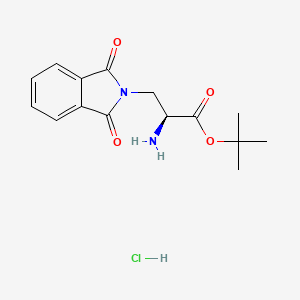
![5H-Pyrano[4,3-d]pyrimidine](/img/structure/B13105347.png)
![4-[[2-(Hydroxymethyl)-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoic acid](/img/structure/B13105355.png)
